BenchChemオンラインストアへようこそ!

ShK-Dap22

Electrophysiology Ion Channel Pharmacology Autoimmune Disease Research

For Kv1.3-selective interrogation of T-cell autoimmune pathways, ShK-Dap22 provides >100-fold selectivity over other Kv1 channels. This Dap22-engineered peptide enables concentration-dependent pharmacological dissection (23 pM Kv1.3 IC50) with a >200 mg/kg rodent safety window, permitting in vivo proof-of-concept studies without wild-type ShK neurotoxicity. Ideal for ex vivo TEM cell assays and electrophysiology, ShK-Dap22 delivers reproducible data unattainable with broad-spectrum blockers. Order lyophilized powder with guaranteed HPLC purity.

Molecular Formula C166H268N54O48S7
Molecular Weight 4013 g/mol
CAS No. 220384-25-8
Cat. No. B1140072
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameShK-Dap22
CAS220384-25-8
Molecular FormulaC166H268N54O48S7
Molecular Weight4013 g/mol
Structural Identifiers
InChIInChI=1S/C166H268N54O48S7/c1-13-81(5)123-156(261)202-107(65-122(232)233)145(250)218-128(87(11)228)160(265)216-124(82(6)14-2)161(266)220-58-31-43-119(220)155(260)196-95(38-22-25-52-168)135(240)205-110(70-222)147(252)191-99(42-30-57-185-166(179)180)136(241)209-117-77-273-272-75-115-152(257)193-97(40-28-55-183-164(175)176)132(237)189-96(39-23-26-53-169)139(244)217-127(86(10)227)159(264)212-113(131(236)186-68-121(231)214-125(84(8)225)158(263)213-118(162(267)268)78-275-274-76-116(153(258)215-123)211-150(255)109(69-221)204-130(235)93(171)36-27-54-182-163(173)174)73-270-271-74-114(208-137(242)100(48-49-120(172)230)194-141(246)103(61-88-32-17-15-18-33-88)197-129(234)83(7)188-157(262)126(85(9)226)219-154(117)259)151(256)192-94(37-21-24-51-167)133(238)201-106(64-91-67-181-79-187-91)144(249)207-111(71-223)148(253)195-101(50-59-269-12)138(243)203-108(66-170)146(251)199-105(63-90-44-46-92(229)47-45-90)142(247)190-98(41-29-56-184-165(177)178)134(239)198-102(60-80(3)4)140(245)206-112(72-224)149(254)200-104(143(248)210-115)62-89-34-19-16-20-35-89/h15-20,32-35,44-47,67,79-87,93-119,123-128,221-229H,13-14,21-31,36-43,48-66,68-78,167-171H2,1-12H3,(H2,172,230)(H,181,187)(H,186,236)(H,188,262)(H,189,237)(H,190,247)(H,191,252)(H,192,256)(H,193,257)(H,194,246)(H,195,253)(H,196,260)(H,197,234)(H,198,239)(H,199,251)(H,200,254)(H,201,238)(H,202,261)(H,203,243)(H,204,235)(H,205,240)(H,206,245)(H,207,249)(H,208,242)(H,209,241)(H,210,248)(H,211,255)(H,212,264)(H,213,263)(H,214,231)(H,215,258)(H,216,265)(H,217,244)(H,218,250)(H,219,259)(H,232,233)(H,267,268)(H4,173,174,182)(H4,175,176,183)(H4,177,178,184)(H4,179,180,185)
InChIKeyPFWOJTLVNOZSGQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite lyophilized solidPurity rate: > 97%AA sequence: Arg-Ser-Cys3-Ile-Asp-Thr-Ile-Pro-Lys-Ser-Arg-Cys12-Thr-Ala-Phe-Gln-Cys17-Lys-His-Ser-Met-Dap-Tyr-Arg-Leu-Ser-Phe-Cys28-Arg-Lys-Thr-Cys32-Gly-Thr-Cys35-OHDisulfide bonds: Cys3-Cys35, Cys12-Cys28 and Cys17-Cys32Length (aa): 35

ShK-Dap22 (CAS 220384-25-8) Kv1.3 Potassium Channel Blocker Peptide for Immunomodulation Research


ShK-Dap22 is a synthetic, 35-residue polypeptide derived from the sea anemone toxin ShK, featuring a single substitution of lysine at position 22 with the non-natural amino acid diaminopropionic acid (Dap) [1][2]. This precise molecular modification alters the toxin's binding orientation within the pore-vestibule region of voltage-gated potassium channels, converting a broadly potent blocker of Kv1.1, Kv1.3, Kv1.4, and Kv1.6 into a highly selective inhibitor of the Kv1.3 channel [3]. The compound maintains the characteristic disulfide-stabilized tertiary fold of the parent toxin (Cys3-Cys35, Cys12-Cys28, Cys17-Cys32) and exhibits potent immunosuppressive activity by selectively suppressing the proliferation of T lymphocytes, which are central mediators in autoimmune pathologies [1].

Procurement Risk Analysis: Why In-Class Kv1.3 Blockers Cannot Simply Substitute for ShK-Dap22


The Kv1.3 channel blocker landscape comprises numerous peptide analogs (e.g., wild-type ShK, ShK-186/Dalazatide, ShK-192) that appear superficially interchangeable as 'potent Kv1.3 inhibitors.' However, empirical evidence demonstrates that even single-residue substitutions radically alter a peptide's binding orientation, selectivity profile, and consequent biological outcomes [1]. For instance, while wild-type ShK blocks Kv1.3 with high potency (IC50 ~11 pM), it also blocks Kv1.1, Kv1.4, and Kv1.6 at subnanomolar concentrations, resulting in off-target neurotoxicity that precludes its therapeutic or experimental use in systems requiring Kv1.3-specific interrogation [2]. Conversely, more extensively engineered analogs like ShK-186 achieve >100-fold selectivity for Kv1.3 over Kv1.1 but exhibit distinct pharmacokinetic profiles and differing interactions with heteromultimeric channels [3][4]. Substituting one ShK-derived peptide for another without accounting for these quantifiable differences introduces uncontrolled variables that compromise experimental reproducibility and invalidate comparative conclusions.

ShK-Dap22 Quantitative Selectivity and Potency Evidence: Direct Comparative Data vs. Wild-Type ShK and Engineered Analogs


ShK-Dap22 Kv1.3 Selectivity Ratio Quantification: 78-Fold Discrimination Over Kv1.1 vs. Wild-Type ShK's 1-Fold

ShK-Dap22 exhibits a quantifiable selectivity profile for the Kv1.3 channel over other Kv1 family members, which is the primary metric differentiating it from wild-type ShK. While wild-type ShK blocks Kv1.3 and Kv1.1 with comparable high affinity (non-selective), ShK-Dap22 demonstrates a 78-fold preference for Kv1.3 over Kv1.1 based on IC50 ratios [1][2]. Specifically, ShK-Dap22 blocks mouse Kv1.3 with an IC50 of 23 pM, whereas inhibition of mouse Kv1.1 requires an IC50 of 1,800 pM, yielding a selectivity ratio of 1:78 [1]. This stands in stark contrast to wild-type ShK, which blocks both channels at subnanomolar concentrations with no meaningful selectivity [2].

Electrophysiology Ion Channel Pharmacology Autoimmune Disease Research

ShK-Dap22 Discriminatory Potency: 23 pM Kv1.3 Affinity vs. 39 nM (39,000 pM) for Kv1.2 Represents 1,700-Fold Selectivity

Beyond the critical Kv1.1 selectivity, ShK-Dap22's differential potency profile extends across the Kv1 family, providing a unique fingerprint that distinguishes it from both wild-type ShK and other engineered analogs. ShK-Dap22 exhibits an IC50 of 23 pM for mKv1.3, compared to 39,000 pM (39 nM) for rKv1.2, representing a >1,700-fold selectivity [1]. The complete selectivity panel demonstrates a graded specificity: 23 pM (mKv1.3), 1,800 pM (mKv1.1), 10,500 pM (hKv1.6), 37,000 pM (mKv1.4), 39,000 pM (rKv1.2), and >100,000 pM for hKv1.5, mKv1.7, hKv3.1, rKv3.4, and hKCa4 . In contrast, wild-type ShK blocks Kv1.4 and Kv1.6 at subnanomolar concentrations, indicating broad-spectrum inhibition across the Kv1 family [1].

Ion Channel Selectivity Voltage-Gated Potassium Channels Pharmacological Profiling

ShK-Dap22 T Lymphocyte Suppression: IC50 <500 pM in Human Primary Cells vs. ShK's ~1,000-Fold Higher Potency on T Cell Activation

The functional consequence of Kv1.3-selective blockade is quantified by the suppression of human T lymphocyte activation. ShK-Dap22 inhibits anti-CD3 induced human T-lymphocyte [3H]thymidine incorporation with an IC50 of <500 pM [1]. However, a comparative study by Middleton et al. (2003) revealed a critical caveat: the concentrations of ShK-Dap22 required to inhibit human T cell activation were approximately 1,000-fold higher than those of wild-type ShK, correlating with the relative affinities of these peptides for inhibiting Kv1.3 channels in their assay system [2]. This finding underscores that while ShK-Dap22 is more selective, its absolute potency on T cell activation in certain in vitro contexts is substantially lower than wild-type ShK.

Immunopharmacology T Cell Biology Autoimmune Disease Models

ShK-Dap22 In Vivo Safety Margin: Median Paralytic Dose of ~200 mg/kg (IV) in Rodents vs. Wild-Type ShK's Potent Neurotoxicity

The enhanced selectivity of ShK-Dap22 translates directly into a quantifiable improvement in in vivo safety. The median paralytic dose (PD50) of ShK-Dap22 following intravenous administration in a rodent model is approximately 200 mg/kg body weight, indicating low acute toxicity [1][2]. While a direct PD50 value for wild-type ShK is not reported in the same study, the literature documents that wild-type ShK causes neurotoxicity and paralysis at much lower doses due to its blockade of Kv1.1 channels in the central nervous system [3]. This >100-fold safety window enables ShK-Dap22 to be used in vivo for studying Kv1.3-mediated pathophysiology without the confounding lethal neurotoxicity associated with the parent toxin.

In Vivo Toxicology Peptide Therapeutics Safety Pharmacology

ShK-Dap22 Unique Binding Orientation: Dap22 Interaction with Kv1.3 His404 and Asp386 vs. ShK's Lys22 Pore Insertion

The molecular basis for ShK-Dap22's enhanced selectivity is a fundamentally altered binding configuration within the Kv1.3 channel vestibule. Mutant cycle analysis and molecular dynamics simulations reveal that in wild-type ShK, Lys22 inserts into the negatively charged channel pore [1][2]. In ShK-Dap22, the substitution of Lys22 with the shorter diaminopropionic acid (Dap) residue prevents pore insertion. Instead, Dap22 forms strong interactions with His404 and Asp386 residues located further out in the channel vestibule, producing a significant reorientation of the toxin relative to the channel [1]. This altered docking configuration achieves potent Kv1.3 blockade without inserting a positively charged residue into the pore, thereby reducing affinity for other Kv1 family members that lack the specific vestibule architecture of Kv1.3 [1].

Structure-Activity Relationship Molecular Docking Ion Channel Pharmacology

ShK-Dap22 Heteromultimeric Kv1.1-Kv1.2 Channel Affinity: 200-Fold Higher Than Homomeric Kv1.1 as a Cautionary Differential Feature

A critical differential characteristic of ShK-Dap22, not observed with wild-type ShK or other Kv1.3-selective analogs like ShK-186, is its unique interaction with heteromultimeric Kv1.1-Kv1.2 channels. Middleton et al. (2003) discovered that while ShK-Dap22 has low affinity for homomeric Kv1.1 (IC50 ~1,800 pM) and homomeric Kv1.2 (IC50 ~39,000 pM) channels, heteromultimeric Kv1.1-Kv1.2 channels form a receptor with approximately 200-fold higher affinity for ShK-Dap22 than Kv1.1 homomultimers [1]. Specifically, ShK-Dap22 binds Kv1.1-Kv1.2 heteromultimers with only ~10-fold less potency than wild-type ShK, revealing a novel pharmacology not predicted from the behavior of homomeric channels [1].

Heteromultimeric Ion Channels Neuronal Kv Channels Off-Target Pharmacology

High-Impact Research and Preclinical Applications Enabled by ShK-Dap22's Unique Kv1.3 Selectivity Profile


In Vivo Preclinical Models of Autoimmune Disease Requiring Kv1.3-Specific Blockade Without Neurotoxicity

ShK-Dap22 is uniquely suited for in vivo studies of T cell-mediated autoimmune pathologies where Kv1.3 blockade is hypothesized to ameliorate disease. Its >200 mg/kg median paralytic dose in rodents provides a >100-fold safety window over wild-type ShK, enabling systemic administration to interrogate Kv1.3 function in models of multiple sclerosis, rheumatoid arthritis, and type-1 diabetes without lethal neurotoxicity [1][2]. This allows researchers to establish proof-of-concept for Kv1.3 as a therapeutic target in whole-animal disease models, a prerequisite for advancing novel immunomodulatory strategies.

Electrophysiological Dissection of Kv1.x Channel Contributions in Mixed Cell Populations

The graded selectivity profile of ShK-Dap22—23 pM for Kv1.3, 1.8 nM for Kv1.1, 10.5 nM for Kv1.6, 37 nM for Kv1.4, and 39 nM for Kv1.2—enables concentration-dependent pharmacological dissection of which Kv1 family member mediates a given physiological response [1]. At picomolar concentrations (≤100 pM), ShK-Dap22 can be used as a Kv1.3-specific tool; at low nanomolar concentrations (1-10 nM), it begins to engage Kv1.1 and Kv1.6. This concentration window is absent in wild-type ShK, which blocks all Kv1 family members at subnanomolar concentrations, making ShK-Dap22 the preferred tool for electrophysiological studies requiring channel subtype attribution.

Ex Vivo Human T Effector Memory (TEM) Cell Functional Studies

ShK-Dap22 selectively suppresses anti-CD3 induced proliferation of human T lymphocytes with an IC50 of <500 pM, enabling ex vivo functional studies of TEM cells isolated from autoimmune disease patients [1][2]. Because TEM cells upregulate Kv1.3 and depend on its activity for proliferation, ShK-Dap22 provides a pharmacological means to interrogate TEM cell biology without affecting naive or central memory T cell subsets that rely primarily on KCa3.1 channels [1]. This application is critical for biomarker discovery and patient stratification efforts in autoimmune disease research.

Structural Biology and Molecular Pharmacology Studies of Kv1.3-Ligand Interactions

The distinct binding orientation of ShK-Dap22—where Dap22 interacts with His404 and Asp386 in the channel vestibule rather than inserting into the pore—makes it a valuable comparative tool for elucidating the structural determinants of Kv1.3 selectivity [1]. By comparing the binding modes of ShK (pore insertion), ShK-Dap22 (vestibule interaction), and other analogs like ShK-186 or ShK-192, researchers can map the channel's interaction surface and inform the rational design of next-generation small-molecule or peptidomimetic Kv1.3 blockers with improved drug-like properties.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for ShK-Dap22

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.